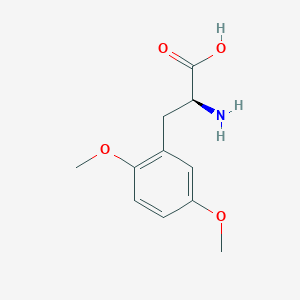

2,5-Dimethoxy-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBYDXAFHYVJPV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654415 | |

| Record name | 2,5-Dimethoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730927-12-5 | |

| Record name | 2,5-Dimethoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-L-phenylalanine typically involves the following steps:

Friedel-Crafts Reaction: 4-dimethoxy benzene reacts with chloracetyl chloride to produce alpha-chlorine-2,5-dimethoxy acetophenone.

Amination: The alpha-chlorine-2,5-dimethoxy acetophenone undergoes a reaction with methenamine to form alpha-amino-2,5-dimethoxy acetophenone.

Reduction: The alpha-amino-2,5-dimethoxy acetophenone is then reduced to yield 2,5-dimethoxyphenethylamine

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives and amine compounds .

Scientific Research Applications

2,5-Dimethoxy-L-phenylalanine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research focuses on its potential therapeutic effects, including its use in drug development for neurological disorders.

Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-L-phenylalanine involves its interaction with various molecular targets and pathways:

Neurotransmitter Synthesis: It acts as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine.

Enzyme Interaction: The compound interacts with enzymes involved in amino acid metabolism, influencing their activity and function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,5-Cyclohexadienyl)-L-alanine (2,5-Dihydro-L-phenylalanine)

- Structure : A dihydro derivative of L-phenylalanine with a partially saturated cyclohexadienyl ring replacing the aromatic benzene group .

- Synthesis : Produced via Birch reduction of L-phenylalanine, yielding 43–48% after crystallization, but with impurities (92–95% purity, contaminated by 2% L-phenylalanine and 3–5% 3-(1-cyclohexenyl)-L-alanine) .

- Function : Acts as a substrate analog in phenylalanine ammonia-lyase (PAL) studies, providing insights into enzymatic mechanisms .

2,5-Dichloro-L-phenylalanine Hydrochloride

- Structure : Features chlorine substituents at the 2- and 5-positions of the phenyl ring.

- Properties: Molecular formula C₉H₁₀Cl₃NO₂, molar mass 270.5 g/mol, and purity ≥95% .

- Availability : Discontinued in commercial catalogs, highlighting challenges in sourcing halogenated analogs .

(E)-3-(4-Methoxyphenyl)-2-propenoic Acid

- Structure : A cinnamic acid derivative with a single methoxy group at the 4-position .

- Role : Found in natural products and studied for antioxidant and anti-inflammatory properties. The methoxy group enhances lipophilicity compared to hydroxylated analogs like caffeic acid .

N-Fmoc-3,5-Dimethoxy-L-phenylalanine

- Protected Form : The Fmoc group (9-fluorenylmethoxycarbonyl) is critical for peptide synthesis, enabling selective deprotection under basic conditions.

- Commercial Data : Priced at $710.50/g (1g scale), with bulk discounts available (e.g., $31,261.10/100g ) . Its high cost reflects specialized applications in research.

Key Structural and Functional Insights

Substituent Effects :

- Methoxy groups (e.g., 3,5-dimethoxy) improve metabolic stability and membrane permeability compared to hydroxyl or halogen groups .

- Dihydro derivatives (e.g., 2,5-dihydro-L-phenylalanine) reduce aromaticity, affecting enzymatic interaction and substrate specificity .

- Halogenation (e.g., 2,5-dichloro) introduces steric and electronic challenges, limiting synthetic accessibility .

Synthetic Challenges :

Biological Activity

2,5-Dimethoxy-L-phenylalanine (DMO-L-Phe) is a compound of interest due to its structural similarity to phenethylamine derivatives, which are known for their psychoactive properties and potential therapeutic applications. This article reviews the biological activity of DMO-L-Phe, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMO-L-Phe is a derivative of L-phenylalanine, characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring. This modification is hypothesized to influence its interaction with various neurotransmitter systems.

Research indicates that compounds similar to DMO-L-Phe act primarily as agonists at serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. These receptors are implicated in mood regulation, cognition, and perception. The agonistic activity at these receptors may contribute to the compound's psychoactive effects and potential antidepressant properties.

Neuropharmacological Effects

Studies have shown that DMO-L-Phe can elicit significant neuropharmacological responses, including:

- Serotonin Release : DMO-L-Phe enhances serotonin release in the brain, which is associated with improved mood and cognitive function.

- Head-Twitch Response : In animal models, DMO-L-Phe has been observed to induce head-twitch responses, a common indicator of 5-HT_2A receptor activation .

In Vitro Studies

In vitro studies have demonstrated that DMO-L-Phe exhibits:

- Selective Agonism : It shows high selectivity for 5-HT_2A and 5-HT_2C receptors over other serotonin receptor subtypes .

- Neuroplasticity Promotion : Increased expression of genes related to neuroplasticity in neuronal cultures suggests potential benefits in cognitive enhancement and recovery from neurodegenerative conditions .

Comparative Biological Activity

The following table summarizes the biological activity of DMO-L-Phe compared to other phenethylamine derivatives:

| Compound | 5-HT_2A Agonism | Cognitive Effects | Mood Enhancement |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Dextroamphetamine | Moderate | High | Significant |

| Tryptamine | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2,5-Dimethoxy-L-phenylalanine, and what reaction conditions are critical for yield optimization?

- Methodological Answer :

- Birch Reduction : A common method involves Birch reduction of L-phenylalanine derivatives under anhydrous conditions (e.g., liquid ammonia, with a proton source like ethanol). This yields 2,5-dihydro intermediates, which are subsequently functionalized with methoxy groups. Critical parameters include temperature control (-78°C to prevent side reactions) and stoichiometric ratios of reducing agents (e.g., Li or Na) .

- Formylation/Functionalization : Alternative routes may use formyl chloride or methoxylation agents (e.g., methyl iodide with Ag₂O) to introduce methoxy groups. Reactions typically require anhydrous solvents (e.g., dichloromethane) and alkali catalysts (e.g., triethylamine) to drive selectivity .

- Data Reference : Birch reduction yields 43–48% with 92–95% purity, but contaminants like 3-(1-cyclohexenyl)-L-alanine (3–5%) necessitate post-synthesis purification .

Q. Which analytical techniques are most effective for characterizing this compound and detecting common impurities?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm methoxy group positions and stereochemistry. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm in CDCl₃ .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry identifies impurities (e.g., residual L-phenylalanine or cyclohexenyl byproducts). A C18 column with a water-acetonitrile gradient is recommended .

- Data Reference : Impurity levels up to 5% require quantification via calibration curves using spiked standards .

Advanced Research Questions

Q. How do competing reaction pathways during Birch reduction impact the purity of this compound, and what strategies mitigate these side reactions?

- Methodological Answer :

- Side Reactions : Over-reduction can produce 3-(1-cyclohexenyl)-L-alanine, while incomplete methoxylation leaves residual dihydro intermediates.

- Optimization Strategies :

- Catalytic Proton Sources : Controlled addition of ethanol minimizes over-reduction by regulating electron availability.

- Stepwise Functionalization : Introducing methoxy groups post-reduction (e.g., using methyl triflate) improves regioselectivity .

- Data Reference : Post-crystallization purity reaches 92–95%, but recrystallization in ethanol/water mixtures reduces cyclohexenyl contaminants to <1% .

Q. What mechanistic insights explain the altered substrate behavior of this compound in phenylalanine ammonia-lyase (PAL) reactions compared to unmodified L-phenylalanine?

- Methodological Answer :

- Enzyme Kinetics : Methoxy groups at positions 2 and 5 sterically hinder PAL’s active site, reducing binding affinity. Competitive inhibition assays (e.g., varying substrate concentrations) quantify values.

- Isotopic Labeling : C-labeled analogs track deamination rates via LC-MS, revealing slower turnover due to reduced enzyme-substrate complementarity .

- Data Reference : PAL activity assays show a 60–70% reduction in catalytic efficiency () for this compound versus L-phenylalanine .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported synthesis yields of this compound across studies?

- Methodological Answer :

- Source Analysis : Variability arises from differences in reducing agents (Li vs. Na), solvent purity, and post-synthetic workup (e.g., chromatography vs. crystallization).

- Reproducibility Protocols : Standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) and reporting detailed spectral data (e.g., NMR peak assignments) enhances cross-study comparability .

Experimental Design Considerations

Q. What controls are essential when studying the metabolic stability of this compound in cell-based assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.